Menaquinone-7

Description

Propriétés

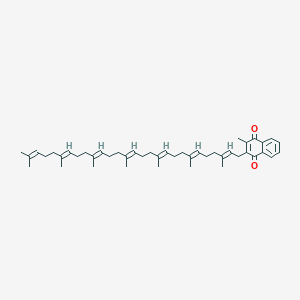

IUPAC Name |

2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-3-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H64O2/c1-34(2)18-12-19-35(3)20-13-21-36(4)22-14-23-37(5)24-15-25-38(6)26-16-27-39(7)28-17-29-40(8)32-33-42-41(9)45(47)43-30-10-11-31-44(43)46(42)48/h10-11,18,20,22,24,26,28,30-32H,12-17,19,21,23,25,27,29,33H2,1-9H3/b35-20+,36-22+,37-24+,38-26+,39-28+,40-32+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKQPZMEYJZGPI-LJWNYQGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H64O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317474 | |

| Record name | Menaquinone 7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

649.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow solid; [Merck Index] | |

| Record name | Menaquinone 7 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19042 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2124-57-4 | |

| Record name | Menaquinone 7 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2124-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vitamin K2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002124574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menaquinone 7 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13075 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Menaquinone 7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (all-E)-2-(3,7,11,15,19,23,27-heptamethyl-2,6,10,14,18,22,26-octacosaheptaenyl)-3-methyl-1,4-naphthalenedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENAQUINONE 7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8427BML8NY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Menaquinone-7 in Bone Metabolism: A Technical Guide to the Core Mechanisms of Action

Executive Summary: Menaquinone-7 (B21479) (MK-7), a highly bioavailable form of vitamin K2, plays a critical and multifaceted role in the maintenance of bone homeostasis. Its primary, well-established function is acting as an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which facilitates the post-translational carboxylation of key bone proteins, most notably osteocalcin (B1147995). This activation is crucial for proper bone mineralization. Beyond this canonical pathway, emerging evidence demonstrates that MK-7 directly influences bone cell activity by modulating gene expression in osteoblasts and inhibiting the differentiation and function of osteoclasts. This guide provides an in-depth examination of these mechanisms, supported by quantitative data from key studies, detailed experimental protocols, and visual diagrams of the core signaling pathways.

Core Mechanism: The Vitamin K Cycle and Osteocalcin Carboxylation

The most fundamental role of this compound in bone metabolism is its participation in the vitamin K cycle, which is necessary for the activation of vitamin K-dependent proteins (VKDPs)[1][2]. In bone, the most important VKDP is osteocalcin, a protein synthesized by osteoblasts[2][3][4].

Osteocalcin is synthesized in an inactive, undercarboxylated state (ucOC). Its activation requires the post-translational conversion of three specific glutamic acid (Glu) residues into γ-carboxyglutamic acid (Gla) residues. This conversion is catalyzed by the enzyme γ-glutamyl carboxylase (GGCX). MK-7 acts as an essential cofactor for GGCX. During the reaction, the reduced form of MK-7 (hydroquinone) is oxidized to MK-7 epoxide, providing the energy to drive the carboxylation of osteocalcin. The resulting carboxylated osteocalcin (cOC) gains the ability to bind calcium ions and integrate them into the hydroxyapatite (B223615) crystal lattice of the bone matrix, a critical step for bone mineralization and strength.

Vitamin K epoxide reductase (VKOR) then reduces MK-7 epoxide back to its active hydroquinone (B1673460) form, allowing it to participate in further carboxylation reactions. Insufficient MK-7 levels lead to an accumulation of circulating ucOC, which is unable to bind calcium and is considered a sensitive marker of vitamin K deficiency and increased fracture risk.

Core Mechanism: Regulation of Gene Expression in Osteoblasts

MK-7 directly stimulates osteoblastic bone formation by modulating the expression of key genes related to cell differentiation, proliferation, and matrix production. Studies on osteoblastic cell lines like MC3T3-E1 have shown that MK-7 administration upregulates the transcription of several critical genes.

-

Osteoblast Markers: MK-7 enhances the expression of osteoblast-specific genes, including osteocalcin itself, thereby increasing the substrate available for carboxylation.

-

Bone Morphogenetic Protein 2 (BMP2): MK-7 has been shown to increase the expression of BMP2, a potent growth factor that induces osteoblast differentiation and bone formation. This effect may be mediated through the phosphorylation of Smad1, a downstream effector in the BMP signaling pathway.

-

Tenascin C: This extracellular matrix glycoprotein, involved in bone remodeling and osteoblastic cell differentiation, is also upregulated by MK-7.

-

OPG/RANKL Ratio: MK-7 favorably modulates the balance between osteoprotegerin (OPG) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL). It increases the expression of OPG, a decoy receptor that inhibits osteoclast formation, while suppressing RANKL, the primary ligand for osteoclast differentiation. This shift in the OPG/RANKL ratio is a key mechanism for inhibiting bone resorption.

-

Steroid and Xenobiotic Receptor (SXR): MK-7 can act as a ligand for SXR, a nuclear receptor expressed in osteoblasts. Activation of SXR is thought to promote the expression of osteoblast-related genes and contribute to bone matrix accumulation.

Core Mechanism: Inhibition of Osteoclast Differentiation and Activity

In addition to promoting bone formation, MK-7 actively suppresses bone resorption by inhibiting the formation and activity of osteoclasts, the cells responsible for breaking down bone tissue.

The differentiation of osteoclast precursors into mature, multinucleated osteoclasts is primarily driven by the binding of RANKL to its receptor, RANK, on the precursor cell surface. This interaction triggers downstream signaling cascades, most notably the activation of the transcription factor NF-κB (Nuclear Factor-kappa B), which is essential for osteoclastogenesis.

MK-7 intervenes in this process in two significant ways:

-

Upregulation of OPG: As described previously, MK-7 stimulates osteoblasts to produce more OPG. OPG acts as a soluble "decoy receptor," binding to RANKL and preventing it from interacting with RANK on osteoclast precursors. This directly reduces the primary signal for osteoclast formation.

-

Suppression of NF-κB Signaling: MK-7 has been shown to directly suppress the activation of the NF-κB signaling pathway within bone cells. By inhibiting this critical pathway, MK-7 blocks the transcription of genes necessary for osteoclast differentiation, such as c-Fos and NFATc1.

Furthermore, in vitro studies have demonstrated that MK-7 can inhibit osteoclast-like cell formation induced by bone-resorbing agents like parathyroid hormone (PTH) and prostaglandin (B15479496) E2 (PGE2). It also appears to suppress the activation of protein kinase C (PKC) signaling, another pathway involved in osteoclastogenesis.

Quantitative Data Summary

The effects of this compound on bone metabolism have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: Summary of In Vitro Effects of this compound on Bone Cells

| Cell Type | MK-7 Concentration | Duration | Outcome Measure | Result | Reference |

| Rat Femoral Tissues | 10⁻⁶ M | 48 h | Calcium Content | Significant Increase | |

| Rat Femoral Tissues | 10⁻⁶ M | 48 h | Alkaline Phosphatase (ALP) Activity | Significant Increase | |

| Human Osteoblastic SAOS-2 | 10⁻⁶ M | 24 h | Alkaline Phosphatase (ALP) Activity | Increased | |

| Human Osteoblastic SAOS-2 | 10⁻⁶ M | 24 h | Osteocalcin Content | Increased | |

| Human Osteoblastic SAOS-2 | 10⁻⁶ M | 24 h | DNA Content | Increased | |

| Murine Osteoblastic MC3T3-E1 | 10⁻⁶ M - 10⁻⁵ M | 24 h | Protein Content | Significant Increase | |

| Murine Osteoblastic MC3T3-E1 | 10⁻⁶ M - 10⁻⁵ M | 24 h | Osteocalcin Production | Significant Increase | |

| Murine Osteoblastic MC3T3-E1 | N/A | 24 h | Tenascin C & BMP2 mRNA | Upregulated | |

| Rat Bone Marrow Cells | 10⁻⁸ M - 10⁻⁵ M | 7 days | PTH-induced Osteoclast-like Cells | Significant Inhibition | |

| Rat Bone Marrow Cells | 10⁻⁸ M - 10⁻⁵ M | 7 days | PGE2-induced Osteoclast-like Cells | Significant Inhibition | |

| Osteoblastic MC3T3-E1 | N/A | N/A | OPG/RANKL mRNA ratio | 329% Increase |

Table 2: Summary of In Vivo and Clinical Effects of this compound

| Study Population | MK-7 Dosage | Duration | Outcome Measure | Result | Reference |

| Ovariectomized Rats | 37.6 µ g/100g diet | 77 days | Femoral Dry Weight | Prevented OVX-induced decrease | |

| Ovariectomized Rats | 37.6 µ g/100g diet | 77 days | Femoral Calcium Content | Prevented OVX-induced decrease | |

| Postmenopausal Women | 180 µ g/day | 3 years | Bone Mineral Density (BMD) | Inhibited age-related decline | |

| Postmenopausal Women | 180 µ g/day | 3 years | Bone Strength | Maintained | |

| Postmenopausal Women with Osteopenia | 375 µ g/day | 1 year | Undercarboxylated Osteocalcin (ucOC) | -65.2% (vs. -0.03% in placebo) | |

| Healthy Postmenopausal Women | 180 µ g/day | 3 years | Circulating ucOC | Significant decrease |

Experimental Protocols

Protocol 1: In Vitro Osteoblast Activity Assay

-

Objective: To determine the direct effect of MK-7 on osteoblast proliferation, differentiation, and matrix protein production.

-

Cell Line: Human osteoblastic SAOS-2 cells or murine pre-osteoblastic MC3T3-E1 cells.

-

Methodology:

-

Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics until confluent.

-

For experimentation, cells are transferred to a serum-free medium.

-

Experimental groups are treated with varying concentrations of MK-7 (e.g., 10⁻⁷ M to 10⁻⁵ M) dissolved in a vehicle (e.g., ethanol). A control group receives the vehicle alone. An inhibitor group may be included, co-treating with a protein synthesis inhibitor like cycloheximide (B1669411) or epoxomicin (B1671546) to confirm that effects are dependent on new protein synthesis.

-

Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Analysis:

-

Alkaline Phosphatase (ALP) Activity: Cell lysates are analyzed for ALP activity, a key marker of early osteoblast differentiation, often using a colorimetric assay with p-nitrophenyl phosphate (B84403) as a substrate.

-

Osteocalcin Content: The concentration of osteocalcin secreted into the culture medium is measured using an enzyme-linked immunosorbent assay (ELISA).

-

DNA Content: Cell proliferation is assessed by measuring the total DNA content in the cell lysate, typically using a fluorescent dye like Hoechst 33258.

-

Gene Expression: RNA is extracted from cells, reverse-transcribed to cDNA, and analyzed via Real-Time PCR (RT-qPCR) to quantify the mRNA levels of target genes (BMP2, OPG, etc.).

-

-

Protocol 2: Ovariectomized (OVX) Rat Model of Osteoporosis

-

Objective: To evaluate the preventive effect of dietary MK-7 on bone loss in an established animal model for postmenopausal osteoporosis.

-

Animal Model: Female Wistar or Sprague-Dawley rats.

-

Methodology:

-

At maturity (e.g., 10-12 weeks old), rats undergo either a bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss, or a sham operation (control).

-

Post-surgery, animals are randomly assigned to dietary groups. For example:

-

Sham + Control Diet

-

OVX + Control Diet

-

OVX + Diet supplemented with MK-7 (e.g., 18.8 µ g/100 g diet).

-

-

Animals are maintained on their respective diets for an extended period (e.g., 77 to 150 days).

-

Throughout the study, serum may be collected to measure levels of MK-7 and bone turnover markers like carboxylated and undercarboxylated osteocalcin.

-

At the end of the study, animals are euthanized, and femurs are collected.

-

Analysis:

-

Femoral Bone Mineral Density (BMD): Measured using dual-energy X-ray absorptiometry (DXA).

-

Biomechanical Strength: Femurs are subjected to mechanical testing (e.g., three-point bending test) to determine parameters like maximum load and stiffness.

-

Femoral Dry Weight and Calcium Content: Femurs are dried to a constant weight, ashed, and the mineral content is dissolved in acid. Calcium concentration is then determined by atomic absorption spectrophotometry.

-

-

Conclusion

The mechanism of action of this compound in bone metabolism is robust and multifaceted. It extends beyond its classical role as a simple cofactor in the vitamin K cycle. MK-7 is an active signaling molecule that directly stimulates bone formation by upregulating key osteogenic genes in osteoblasts and simultaneously suppresses bone resorption by inhibiting osteoclast differentiation and function, primarily through modulation of the OPG/RANKL/NF-κB axis. The cumulative evidence from in vitro, in vivo, and clinical studies strongly supports the role of MK-7 as a key nutrient for maintaining skeletal integrity and preventing age-related bone loss.

References

- 1. MK-7 and Its Effects on Bone Quality and Strength - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. oatext.com [oatext.com]

- 4. The effect of this compound (vitamin K2) supplementation on osteocalcin carboxylation in healthy prepubertal children | British Journal of Nutrition | Cambridge Core [cambridge.org]

The Discovery and Chemical Architecture of Menaquinone-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menaquinone-7 (MK-7), a vital member of the vitamin K2 family, has garnered significant scientific interest due to its superior bioavailability and long half-life, which contribute to its crucial roles in bone metabolism and cardiovascular health. This technical guide provides an in-depth exploration of the discovery and chemical structure of this compound. It traces the historical journey from the initial discovery of vitamin K to the specific isolation and characterization of the menaquinone series, culminating in the elucidation of MK-7's unique structure. Detailed experimental methodologies for its isolation, purification, and structural analysis are presented, alongside a comprehensive summary of its physicochemical properties. This document serves as a foundational resource for researchers engaged in the study and application of this essential nutrient.

A Historical Perspective: The Unraveling of the "Koagulationsvitamin"

The journey to understanding this compound began with the broader discovery of vitamin K. In 1929, the Danish scientist Henrik Dam, while investigating cholesterol metabolism in chickens, observed a previously unknown hemorrhagic condition that could not be rectified by supplementing with any known vitamins.[1][2][3] He termed the then-unidentified compound responsible for blood clotting the "Koagulationsvitamin," which was later shortened to vitamin K.[3] For this groundbreaking discovery, Dam was awarded the Nobel Prize in Physiology or Medicine in 1943, an honor he shared with the American biochemist Edward A. Doisy.[3]

Doisy and his team were instrumental in isolating and determining the chemical nature of two primary forms of vitamin K. Vitamin K1, named phylloquinone, was isolated from alfalfa, while a second form, termed vitamin K2, was isolated from putrefied fish meal. This early work laid the foundation for understanding that vitamin K was not a single entity but a family of related molecules.

The term "vitamin K2" was initially used as a general descriptor for a series of compounds, later named menaquinones, which are characterized by a 2-methyl-1,4-naphthoquinone ring and a side chain composed of a varying number of unsaturated isoprenoid units. These menaquinones are primarily of bacterial origin.

The Emergence of this compound: Isolation and Identification

While Doisy's initial work identified a form of vitamin K2, the specific characterization of menaquinones with different side chain lengths occurred over subsequent decades. A pivotal moment in the specific identification of menaquinones from bacterial sources came in 1948 when Tishler and Sampson successfully isolated a form of vitamin K2 from the cultures of a spore-forming soil bacillus, later identified as Bacillus brevis.

Further significant advancements in the understanding of the diverse structures of menaquinones were made by Isler and his colleagues. In a landmark 1958 paper, they described the synthesis and structure of a series of menaquinones with varying isoprenoid side chain lengths. This work was crucial in establishing the definitive chemical structures of these compounds, including the menaquinone with seven isoprenoid units, which came to be known as this compound (MK-7).

The primary natural source of MK-7 was later identified to be the traditional Japanese fermented food, natto, which is produced by the fermentation of soybeans with Bacillus subtilis natto. This bacterium is a prolific producer of MK-7, making natto one of the richest dietary sources of this particular menaquinone.

The Chemical Architecture of this compound

This compound is a lipid-soluble vitamin with the chemical formula C46H64O2. Its structure consists of a 2-methyl-1,4-naphthoquinone ring, which is the active moiety, and a side chain at the 3-position composed of seven unsaturated isoprenoid units. The "7" in its name denotes the number of these repeating isoprene (B109036) units.

A critical aspect of MK-7's chemical structure is the stereochemistry of its isoprenoid side chain. The biologically active form is the all-trans isomer, where all the double bonds in the side chain have a trans configuration. The cis isomers, which can be formed during chemical synthesis or due to exposure to light and heat, are considered biologically inactive.

Below is a diagram illustrating the logical relationship in the discovery and characterization of this compound.

Caption: Logical workflow of the discovery of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C46H64O2 | |

| Molar Mass | 649.00 g/mol | |

| Appearance | Light yellow, crystalline solid | |

| Melting Point | 54 °C | |

| Solubility | Soluble in chloroform, ethyl acetate; slightly soluble in methanol. Insoluble in water. | |

| Stereochemistry | Biologically active form is the all-trans isomer. |

Experimental Protocols

This section details the generalized experimental methodologies that were foundational to the isolation, purification, and structural characterization of this compound. These protocols are based on the principles employed in the mid-20th century, combined with modern analytical techniques for confirmation.

Isolation and Purification of this compound from Bacterial Cultures

The initial isolation of menaquinones involved extraction from bacterial biomass. The following workflow outlines a typical procedure for isolating MK-7 from Bacillus subtilis natto.

Caption: Generalized workflow for the isolation and purification of MK-7.

Methodology:

-

Bacterial Culture and Harvest: Bacillus subtilis natto is cultured in a suitable broth medium. After optimal growth, the bacterial cells are harvested from the fermentation broth by centrifugation.

-

Extraction: The cell pellet is extracted with a mixture of organic solvents, such as n-hexane and isopropanol, to solubilize the lipid-soluble menaquinones.

-

Concentration: The organic solvent extract is concentrated under reduced pressure to yield a crude, oily residue.

-

Chromatographic Purification: The crude extract is subjected to column chromatography, typically using silica gel or alumina (B75360) as the stationary phase. A non-polar solvent system is used to elute the components, with the polarity gradually increased to separate the different menaquinones and other lipids.

-

Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing MK-7.

-

Crystallization: The fractions rich in MK-7 are pooled, the solvent is evaporated, and the resulting solid is recrystallized from a suitable solvent (e.g., ethanol) to obtain pure, crystalline MK-7.

Structural Elucidation

The definitive structure of this compound was established using a combination of classical chemical degradation and modern spectroscopic techniques.

5.2.1. Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Protocol: A purified sample of MK-7 is dissolved in a suitable solvent (e.g., ethanol (B145695) or hexane) and its UV-Vis spectrum is recorded.

-

Expected Data: The 2-methyl-1,4-naphthoquinone ring system exhibits characteristic absorption maxima.

5.2.2. Infrared (IR) Spectroscopy:

-

Protocol: An IR spectrum of the purified MK-7 is obtained.

-

Expected Data: The spectrum will show characteristic absorption bands for the carbonyl groups (C=O) of the quinone ring and the carbon-carbon double bonds (C=C) of the aromatic ring and the isoprenoid side chain.

5.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: ¹H and ¹³C NMR spectra are recorded for a solution of MK-7 in a deuterated solvent (e.g., CDCl₃).

-

Expected Data: The ¹H NMR spectrum will show characteristic signals for the methyl protons on the naphthoquinone ring and the isoprenoid units, as well as the vinylic protons of the side chain. The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule, confirming the presence of the naphthoquinone ring and the seven isoprene units.

5.2.4. Mass Spectrometry (MS):

-

Protocol: The mass spectrum of MK-7 is obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI).

-

Expected Data: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of MK-7 (m/z 648.5 for [M+H]⁺). Fragmentation patterns can provide further structural information about the side chain.

The following table summarizes the key analytical data used for the structural confirmation of this compound.

| Analytical Technique | Key Observations | Reference |

| UV-Vis Spectroscopy | Characteristic absorption maxima for the 2-methyl-1,4-naphthoquinone chromophore. | |

| ¹H NMR Spectroscopy | Signals corresponding to aromatic protons, methyl protons on the quinone ring, and methyl and vinyl protons of the seven isoprene units. | |

| ¹³C NMR Spectroscopy | Resonances confirming the presence of the naphthoquinone core and the 35 carbons of the seven-isoprenoid side chain. | |

| Mass Spectrometry | Molecular ion peak consistent with the chemical formula C46H64O2. |

Biosynthesis of this compound

The biosynthesis of menaquinones in bacteria is a complex enzymatic process. The following diagram illustrates the key stages in the biosynthetic pathway leading to this compound in Bacillus subtilis.

Caption: Simplified biosynthetic pathway of this compound.

The pathway begins with chorismate, a key intermediate in the shikimate pathway. Through a series of enzymatic reactions, the naphthoquinone ring is synthesized. The heptaprenyl side chain is synthesized separately from isoprene precursors. The final steps involve the attachment of the side chain to the naphthoquinone ring and a final methylation step to yield this compound.

Conclusion

The discovery of this compound is a story of scientific progression, from the initial observation of a dietary deficiency to the detailed characterization of a specific, highly bioactive molecule. The pioneering work of scientists like Henrik Dam, Edward Doisy, and later researchers who delved into the intricacies of bacterial metabolism, has provided a solid foundation for our current understanding of this essential nutrient. The elucidation of its chemical structure, particularly the importance of the all-trans configuration, has been critical for the development of high-quality MK-7 for research and therapeutic applications. This technical guide provides a comprehensive overview of this journey, offering valuable insights for professionals in the fields of nutrition, medicine, and drug development.

References

- 1. Synthesis of Naphthoquinone Derivatives: Menaquinones, Lipoquinones and Other Vitamin K Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of menaquinone (vitamin K2) and ubiquinone (coenzyme Q): a perspective on enzymatic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation of vitamin K2 from cultures of a spore-forming soil bacillus - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Menaquinone-7: From Natural Sources to Microbial Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menaquinone-7 (MK-7), a vital form of vitamin K2, has garnered significant attention for its superior bioavailability and extended half-life, making it a key player in bone and cardiovascular health.[1] This technical guide provides a comprehensive overview of the natural sources of MK-7 and delves into the intricacies of its microbial biosynthesis, with a particular focus on Bacillus subtilis. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental protocols, and visual representations of key pathways and workflows to facilitate a deeper understanding and further research in this field.

Natural Sources of this compound

This compound is primarily found in fermented foods, where its production is a direct result of microbial activity.[2] The concentration of MK-7 in these natural sources can vary significantly depending on the specific bacterial strains involved in the fermentation and the production process itself.

Quantitative Data on MK-7 in Fermented Foods

The following table summarizes the reported concentrations of this compound in various fermented food products. Natto, a traditional Japanese food made from fermented soybeans, is the richest known natural source of MK-7.[3][4]

| Food Product | Microorganism(s) | MK-7 Concentration | Reference(s) |

| Natto (fermented soybeans) | Bacillus subtilis natto | ~998 µ g/100g | [5] |

| Cheeses (various) | Various lactic acid bacteria and others | MK-8 and MK-9 are more common, MK-7 present in some | |

| Fermented dairy products | Various lactic acid bacteria | Variable, generally lower than natto | |

| Sunflower seeds (fermented) | Bacillus subtilis var. natto | 1080.18 ± 55.11 µ g/100g | |

| Mung beans (fermented) | Bacillus subtilis var. natto | 806.45 ± 60.95 µ g/100g | |

| Peas (fermented) | Bacillus subtilis var. natto | 636.92 ± 59.86 µ g/100g |

Microbial Biosynthesis of this compound

The industrial production of MK-7 predominantly relies on microbial fermentation, which offers a more controlled and sustainable approach compared to extraction from natural food sources. Bacillus subtilis, particularly the natto subspecies, is the most widely used microorganism for this purpose due to its GRAS (Generally Recognized as Safe) status and high yield potential.

The this compound Biosynthetic Pathway

The biosynthesis of MK-7 in Bacillus subtilis is a complex process that involves several interconnected metabolic pathways. The backbone of the menaquinone molecule is derived from chorismate, a product of the shikimate pathway, while the isoprenoid side chain is synthesized via the methylerythritol phosphate (B84403) (MEP) pathway.

Below is a diagram illustrating the key steps in the MK-7 biosynthetic pathway in Bacillus subtilis.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Habitual natto intake elevates serum MK-7 levels, enhances osteocalcin carboxylation, and supports bone density: a meta-analysis of Japanese evidence [frontiersin.org]

- 4. Vitamin K - Health Professional Fact Sheet [ods.od.nih.gov]

- 5. Vitamin K | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

Navigating the Stereochemistry of Vitamin K2: A Technical Guide to the Pharmacokinetics and Bioavailability of Menaquinone-7 Isomers

For Immediate Release

[City, State] – [Date] – In the intricate world of nutritional science and drug development, the stereochemical configuration of a molecule can be the determining factor in its biological efficacy. This principle holds particularly true for menaquinone-7 (B21479) (MK-7), a vital form of vitamin K2. This technical guide provides an in-depth analysis of the pharmacokinetics and bioavailability of the different isomers of MK-7, with a primary focus on the clinically significant all-trans isomer and its cis counterparts. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific literature to offer a comprehensive understanding of how stereoisomerism impacts the absorption, distribution, metabolism, and, ultimately, the biological activity of MK-7.

Executive Summary

This compound, a key player in bone and cardiovascular health, exists in several isomeric forms, primarily distinguished as all-trans and various cis isomers. Emerging research unequivocally demonstrates that the all-trans isomer of MK-7 is the most biologically active and bioavailable form.[1][2][3] In contrast, the cis isomers, which can be formed during chemical synthesis or due to certain environmental conditions, exhibit significantly reduced or negligible biological activity.[4] This guide will delve into the experimental evidence that substantiates these differences, providing detailed methodologies and quantitative data where available. A critical takeaway for the target audience is the paramount importance of utilizing and quantifying the all-trans isomer of MK-7 in research and product development to ensure therapeutic efficacy.

Comparative Bioactivity of All-Trans and Cis MK-7 Isomers

The fundamental biological role of vitamin K is to act as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which is essential for the activation of vitamin K-dependent proteins (VKDPs) involved in blood coagulation, bone metabolism, and the inhibition of vascular calcification.[5] The stereochemistry of the MK-7 side chain plays a pivotal role in its ability to interact with GGCX.

An in vitro study directly comparing the carboxylative efficacy of trans and cis MK-7 isomers revealed that the trans isomer possesses a significantly higher ability to carboxylate a 70 kDa GLA-protein. While the cis isomer did induce a small degree of carboxylation, its activity was markedly lower. This suggests that the linear structure of the all-trans isomer is crucial for optimal binding to the active site of the GGCX enzyme.

Table 1: In Vitro Carboxylative Efficacy of MK-7 Isomers

| Isomer Form | Relative Carboxylation Level (vs. Control) | Key Findings | Reference |

| All-Trans MK-7 | Significantly higher than cis-MK-7 | Demonstrated superior ability to carboxylate a 70 kDa GLA-protein in an in vitro cellular model. | |

| Cis-MK-7 | Minimal, but detectable | Showed a small extension of carboxylative activity, but significantly lower than the all-trans isomer. |

Pharmacokinetics of All-Trans MK-7

Human clinical trials have demonstrated that all-trans MK-7 is well-absorbed, with time to maximum concentration (Tmax) varying based on the formulation. For instance, oil-based capsules tend to have a faster absorption rate (Tmax of 2-4 hours) compared to powder-based tablets (Tmax of 6 hours). A key characteristic of all-trans MK-7 is its long half-life, which allows it to maintain stable serum concentrations over time.

Table 2: Pharmacokinetic Parameters of All-Trans MK-7 in Healthy Volunteers (Single Dose)

| Formulation | Dose (µg) | Tmax (hours) | Cmax (ng/mL) | AUC (0-72h) (ng·h/mL) | Reference |

| Fermentation-derived | 180 | 5 (median) | 3.4 (mean) | 88% (ratio to synthetic) | |

| Synthetic | 180 | 6 (median) | 3.4 (mean) | 96% (ratio to fermentation) | |

| Capsules (oil-based) | 180 or 360 | 2 - 4 | Not specified | Not specified | |

| Tablets (powder-based) | 75 or 90 | 6 | Not specified | Not specified |

Note: The study comparing fermentation-derived and synthetic MK-7 found them to be bioequivalent. It is important to note that both forms were the all-trans isomer.

Experimental Protocols

A critical aspect of studying MK-7 isomers is the methodology used to separate, identify, and evaluate their biological activity.

Isomer Separation and Identification

The separation and quantification of cis and trans isomers of MK-7 are typically achieved using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). These methods often employ specialized columns and detection techniques.

Experimental Workflow for Isomer Analysis

-

Chromatography: A stereo-selective chromatography column is often used to achieve separation of the geometric isomers.

-

Detection: Diode-array detection (DAD) and mass spectrometry (MS) are commonly employed for the identification and quantification of the separated isomers.

Assessment of Carboxylative Efficacy

In vitro cell culture models are valuable tools for comparing the biological activity of different MK-7 isomers.

Experimental Protocol for In Vitro Carboxylation Assay

This protocol involves treating cultured cells with warfarin to inhibit the endogenous vitamin K cycle, followed by the introduction of either all-trans or cis MK-7 to assess their ability to rescue the carboxylation of vitamin K-dependent proteins.

The Vitamin K Cycle and the Central Role of GGCX

The biological activity of MK-7 is intrinsically linked to the vitamin K cycle, a metabolic pathway that allows for the continuous regeneration of the active, reduced form of vitamin K (hydroquinone), which is the true cofactor for GGCX.

Vitamin K Carboxylation Cycle

The enzyme vitamin K epoxide reductase (VKOR) is responsible for reducing both vitamin K quinone and vitamin K epoxide to the active hydroquinone (B1673460) form. The efficiency with which different MK-7 isomers can participate in this cycle is a key determinant of their overall biological effect. The non-linear structure of cis isomers may impede their interaction with both GGCX and VKOR, thus explaining their reduced bioactivity.

Implications for Research and Development

The clear difference in bioavailability and biological activity between all-trans and cis MK-7 isomers has significant implications for researchers and drug development professionals:

-

Quantification is Key: It is imperative to use analytical methods that can accurately separate and quantify the all-trans isomer content in raw materials and finished products.

-

Stability Matters: The potential for isomerization of all-trans MK-7 to the less active cis forms under certain storage and processing conditions must be considered and controlled.

-

Clinical Trial Design: When designing clinical trials to evaluate the efficacy of MK-7, it is crucial to use a well-characterized, high-purity all-trans MK-7 product to ensure valid and reproducible results.

Conclusion

References

- 1. Cis and trans isomers of the vitamin this compound: which one is biologically significant? | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Carboxylative efficacy of trans and cis MK7 and comparison with other vitamin K isomers - PMC [pmc.ncbi.nlm.nih.gov]

Extra-hepatic Roles of Menaquinone-7 in Human Health: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menaquinone-7 (B21479) (MK-7), a long-chain form of vitamin K2, has emerged as a crucial bioactive compound with significant health benefits extending beyond its traditional role in hepatic coagulation factor synthesis. Accumulating evidence highlights its systemic effects on bone metabolism, cardiovascular health, neurological function, immune regulation, and skin integrity. This technical guide provides a comprehensive overview of the extra-hepatic functions of MK-7, detailing its mechanisms of action, summarizing quantitative data from key clinical trials, and providing in-depth experimental protocols for foundational research in this field. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the molecular underpinnings of MK-7's diverse physiological roles. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Introduction to this compound (MK-7)

This compound is a member of the vitamin K2 family, characterized by a 2-methyl-1,4-naphthoquinone ring with a side chain composed of seven isoprenoid units.[1] This structural feature contributes to its high bioavailability and long half-life in circulation compared to other vitamin K analogs, such as phylloquinone (vitamin K1) and menaquinone-4 (MK-4).[1] While the liver utilizes vitamin K for the gamma-carboxylation of clotting factors, extra-hepatic tissues also express vitamin K-dependent proteins (VKDPs) that require carboxylation to become biologically active.[2] MK-7 serves as an essential cofactor for the enzyme gamma-glutamyl carboxylase (GGCX) in these tissues, activating proteins crucial for various physiological processes.[2]

Extra-hepatic Mechanisms and Physiological Roles

Cardiovascular Health

MK-7 plays a pivotal role in cardiovascular health primarily through the activation of Matrix Gla Protein (MGP), a potent inhibitor of vascular calcification.[3] Uncarboxylated MGP (ucMGP) is inactive; however, upon carboxylation by the MK-7-dependent GGCX, it binds to calcium ions, preventing their deposition in arterial walls and soft tissues. Clinical studies have demonstrated that supplementation with MK-7 can improve arterial stiffness and slow the progression of coronary artery calcification.

Bone Metabolism

In bone, MK-7 is essential for the carboxylation of osteocalcin (B1147995), a protein synthesized by osteoblasts. Carboxylated osteocalcin (cOC) facilitates the binding of calcium to the bone matrix, contributing to bone mineralization and strength. Insufficient MK-7 levels lead to an increase in undercarboxylated osteocalcin (ucOC), which is associated with reduced bone mineral density and an increased risk of fractures. Long-term supplementation with MK-7 has been shown to improve bone mineral density and preserve trabecular bone microarchitecture in postmenopausal women.

Neurological Function

Emerging research suggests a neuroprotective role for MK-7. It has been shown to protect astrocytes from hypoxia-induced cytotoxicity by regulating mitochondrial function and reducing the inflammatory response. In neuroblastoma cells, MK-7 has been observed to downregulate genes associated with neurodegeneration and neuroinflammation. Animal studies indicate that MK-7 may ameliorate age-related cognitive decline by mitigating cerebrovascular calcification.

Immune Regulation and Anti-inflammatory Effects

MK-7 exhibits anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. In vitro studies have shown that MK-7 can inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-1alpha (IL-1α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in macrophages. This anti-inflammatory activity is partly mediated through the inhibition of the NF-κB signaling pathway.

Mitochondrial Function

MK-7 has been shown to play a role in mitochondrial function. Studies have demonstrated its ability to protect against mitochondrial dysfunction, enhance ATP production, and reduce reactive oxygen species (ROS) generation, particularly under conditions of cellular stress such as hypoxia.

Quantitative Data from Clinical Trials

The following tables summarize key quantitative data from clinical trials investigating the extra-hepatic effects of this compound.

Table 1: this compound and Cardiovascular Health

| Study (Year) | Participants | Dosage | Duration | Key Findings | Reference |

| Knapen et al. (2015) | 244 healthy postmenopausal women | 180 µ g/day | 3 years | Significant improvement in arterial stiffness. | |

| Vossen et al. (2015) | Patients with coronary artery disease | 360 µ g/day | 24 months | Designed to assess the effect on coronary artery calcification progression. | |

| Aortic Valve Calcification Trial | 400 men (65-74 years) with aortic valve calcification | 720 µ g/day (+ 25 µ g/day Vitamin D) | 2 years | To examine the effect on the progression of aortic valve calcification. | |

| Dalmeijer et al. (2012) | 60 healthy men and women (40-65 years) | 180 µ g/day and 360 µ g/day | 12 weeks | Dose-dependent decrease in dephospho-uncarboxylated MGP (dp-ucMGP). |

Table 2: this compound and Bone Health

| Study (Year) | Participants | Dosage | Duration | Key Findings | Reference |

| Rønn et al. (2016) | 148 postmenopausal women with osteopenia | 375 µ g/day | 12 months | Preserved trabecular bone structure at the tibia. | |

| van Summeren et al. (2009) | 55 healthy prepubertal children | 45 µ g/day | 8 weeks | Increased osteocalcin carboxylation. | |

| In-house Study (2012) | 120 healthy adults (20-69 years) | 100 µ g/day | 12 weeks | Improved osteocalcin γ-carboxylation. | |

| Boraldi et al. (2011) | 12 healthy young volunteers | 45 µ g/day and 90 µ g/day | 2 weeks for each dose | Dose-dependent increase in plasma MK-7 and carboxylated osteocalcin. |

Table 3: this compound and Inflammatory Markers

| Study (Year) | Participants/Cell Line | Dosage/Concentration | Duration | Key Findings | Reference |

| Pan et al. (2016) | Human monocyte-derived macrophages (in vitro) | 10 µM | 30 hours | Inhibition of TNF-α, IL-1α, and IL-1β gene expression and protein production. | |

| Yang et al. (2020) | Rat astrocytes (in vitro) | 10 µM | Pretreatment | Reduced expression of IL-6, TNF-α, CCL2, and CXCL10 under hypoxic conditions. | |

| Orticello et al. (2023) | SK-N-BE neuroblastoma cells (in vitro) | 50 µM | 72 hours | Downregulation of neuroinflammation-associated genes (IL-1β and IL-6). |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on the extra-hepatic roles of MK-7.

In Vitro Assessment of Anti-inflammatory Effects in Macrophages

Objective: To determine the effect of MK-7 on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: Murine macrophage cell line RAW 264.7.

Materials:

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (solubilized in ethanol)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

TRIzol reagent for RNA extraction

-

cDNA synthesis kit

-

qPCR primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH)

-

SYBR Green qPCR master mix

-

ELISA kits for TNF-α, IL-1β, and IL-6

-

BCA Protein Assay Kit

-

Western blot reagents and antibodies for NF-κB pathway proteins (p65, IκBα) and loading control (e.g., β-actin)

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and allow to adhere overnight.

-

MK-7 Pretreatment: Pre-treat cells with varying concentrations of MK-7 (e.g., 1, 5, 10 µM) or vehicle (ethanol) for 24-30 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 6 hours for RNA analysis, 24 hours for protein analysis).

-

RNA Extraction and RT-qPCR:

-

Lyse cells with TRIzol and extract total RNA according to the manufacturer's protocol.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green master mix and specific primers for target genes.

-

Analyze relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

-

-

ELISA:

-

Collect cell culture supernatants.

-

Measure the concentration of secreted TNF-α, IL-1β, and IL-6 using specific ELISA kits according to the manufacturer's instructions.

-

-

Western Blot:

-

Lyse cells and determine protein concentration using the BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against p65, IκBα, and a loading control.

-

Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.

-

Clinical Assessment of Arterial Stiffness

Objective: To evaluate the effect of MK-7 supplementation on arterial stiffness in human subjects.

Study Design: Randomized, double-blind, placebo-controlled trial.

Participants: Healthy postmenopausal women.

Intervention:

-

Treatment group: 180 µ g/day MK-7 supplement.

-

Placebo group: Placebo capsules.

Duration: 3 years.

Methodology:

-

Pulse Wave Velocity (PWV) Measurement:

-

Measure carotid-femoral PWV using applanation tonometry (e.g., SphygmoCor system).

-

Simultaneously record ECG and pressure waveforms from the carotid and femoral arteries.

-

Calculate the time delay between the R-wave of the ECG and the foot of the pressure wave at each location.

-

Measure the distance between the two recording sites.

-

PWV is calculated as the distance divided by the time delay.

-

-

Carotid Artery Ultrasound:

-

Perform high-resolution B-mode ultrasonography of the common carotid arteries.

-

Measure intima-media thickness (IMT) and arterial diameter.

-

Assess arterial distensibility and compliance.

-

-

Biochemical Markers:

-

Collect fasting blood samples at baseline and at regular intervals throughout the study.

-

Measure serum levels of ucMGP and cMGP using specific ELISA kits.

-

Measure other cardiovascular risk markers (e.g., lipid profile, inflammatory markers).

-

Assessment of Bone Microarchitecture

Objective: To investigate the effect of MK-7 supplementation on trabecular bone microarchitecture.

Study Design: Randomized, double-blind, placebo-controlled trial.

Participants: Postmenopausal women with osteopenia.

Intervention:

-

Treatment group: 375 µ g/day MK-7 supplement.

-

Placebo group: Placebo capsules.

Duration: 12 months.

Methodology:

-

High-Resolution Peripheral Quantitative Computed Tomography (HR-pQCT):

-

Perform HR-pQCT scans of the distal tibia and radius at baseline and at the end of the study.

-

Acquire a series of parallel CT slices to create a 3D reconstruction of the bone.

-

Analyze the images to determine trabecular bone parameters, including:

-

Bone volume fraction (BV/TV)

-

Trabecular number (Tb.N)

-

Trabecular thickness (Tb.Th)

-

Trabecular separation (Tb.Sp)

-

-

-

Dual-Energy X-ray Absorptiometry (DXA):

-

Measure bone mineral density (BMD) of the lumbar spine and hip at baseline and at the end of the study.

-

-

Biochemical Markers of Bone Turnover:

-

Collect fasting blood and urine samples.

-

Measure serum levels of ucOC and cOC using ELISA.

-

Measure markers of bone formation (e.g., procollagen (B1174764) type I N-terminal propeptide, P1NP) and bone resorption (e.g., C-terminal telopeptide of type I collagen, CTX).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the extra-hepatic roles of this compound.

Caption: MK-7 activates GGCX, leading to the carboxylation and activation of MGP, which inhibits vascular calcification.

Caption: MK-7 facilitates the carboxylation of osteocalcin, promoting calcium incorporation into the bone matrix.

Caption: MK-7 inhibits the NF-κB signaling pathway, reducing the expression of pro-inflammatory genes.

Caption: Workflow for assessing the anti-inflammatory effects of MK-7 on macrophages in vitro.

Conclusion and Future Directions

This compound has demonstrated a remarkable range of extra-hepatic activities that position it as a compound of significant interest for the prevention and management of several chronic diseases. Its roles in maintaining cardiovascular and bone health are well-supported by clinical evidence. Furthermore, the emerging data on its neuroprotective, immunomodulatory, and mitochondrial-enhancing properties open up new avenues for research and therapeutic development.

Future research should focus on elucidating the precise molecular mechanisms underlying the diverse effects of MK-7, particularly in the context of neurological and immune function. Larger, well-designed clinical trials are needed to establish optimal dosages for specific health outcomes and to explore its potential in combination with other therapeutic agents. The development of standardized and validated biomarkers for assessing MK-7 status and its biological activity will be crucial for advancing clinical research and personalized nutrition strategies. For drug development professionals, the unique properties of MK-7, including its excellent safety profile, make it an attractive candidate for the development of novel therapeutics targeting a range of age-related and chronic conditions.

References

- 1. Platelets in hemostasis and thrombosis: Novel mechanisms of fibrinogen-independent platelet aggregation and fibronectin-mediated protein wave of hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Low-Dose Daily Intake of Vitamin K(2) (this compound) Improves Osteocalcin γ-Carboxylation: A Double-Blind, Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of this compound supplementation on dp-ucMGP, PIVKAII, inflammatory markers, and body composition in type 2 diabetes patients: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Distinctions Between Phylloquinone (K1) and Menaquinone-7 (K2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular and functional differences between the two primary forms of vitamin K: phylloquinone (vitamin K1) and menaquinone-7 (B21479) (MK-7), a prominent form of vitamin K2. This document delves into their structural disparities, pharmacokinetic profiles, and mechanisms of action, offering valuable insights for research and development in nutrition, pharmacology, and medicine.

Molecular Structure: The Foundation of Functional Divergence

The fundamental difference between phylloquinone (K1) and this compound (MK-7) lies in their side chains, which dictates their distinct biological behaviors. Both molecules share a common 2-methyl-1,4-naphthoquinone ring, which is the active moiety responsible for their function as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). However, the aliphatic side chain attached at the 3-position varies significantly.

-

Phylloquinone (K1): Possesses a monounsaturated phytyl side chain.

-

This compound (MK-7): Features a longer, unsaturated side chain composed of seven isoprenoid units.

This structural variance in the side chain is the primary determinant of their differing absorption, bioavailability, plasma half-life, and tissue distribution.

Comparative Pharmacokinetics and Bioavailability

The length and saturation of the side chain profoundly impact how each vitamin K form is absorbed, transported, and retained in the body. This compound exhibits a superior pharmacokinetic profile compared to phylloquinone.

| Parameter | Phylloquinone (K1) | This compound (MK-7) | Reference |

| Primary Dietary Sources | Green leafy vegetables (e.g., spinach, kale) | Fermented foods (e.g., natto), cheese, and animal products | [1][2] |

| Bioavailability from Food | Poor (around 10-15% from vegetables) | More readily absorbed, especially from fatty food sources | [1][3] |

| Plasma Half-life | Short (approximately 1-2 hours) | Long (around 72 hours) | [4] |

| Transport in Circulation | Primarily via triacylglycerol-rich lipoproteins (chylomicrons and VLDL) | Primarily via low-density lipoprotein (LDL) | |

| Tissue Distribution | Primarily accumulates in the liver | More widely distributed to extrahepatic tissues like bone and vasculature |

Table 1: Comparative Pharmacokinetic and Bioavailability Data for Phylloquinone (K1) and this compound (MK-7).

The longer half-life and broader tissue distribution of MK-7 suggest a more sustained and systemic effect compared to the transient and liver-focused action of K1.

Mechanism of Action: The Vitamin K Cycle and γ-Carboxylation

Both K1 and MK-7 are essential cofactors for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational conversion of glutamate (B1630785) (Glu) residues to γ-carboxyglutamate (Gla) residues in vitamin K-dependent proteins (VKDPs). This carboxylation is crucial for the biological activity of VKDPs, enabling them to bind calcium and participate in various physiological processes.

The vitamin K cycle is a critical pathway that regenerates the active, reduced form of vitamin K (hydroquinone) necessary for GGCX activity.

References

- 1. Quantification of phylloquinone and menaquinones in feces, serum, and food by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. elkbiotech.com [elkbiotech.com]

- 3. AN ELISA-BASED METHOD TO QUANTIFY OSTEOCALCIN CARBOXYLATION IN MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sinogeneclon.com [sinogeneclon.com]

Menaquinone-7: A Comprehensive Technical Guide to its Role in Preventing Vascular Calcification

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vascular calcification, the pathological deposition of calcium phosphate (B84403) in the vasculature, is a significant contributor to cardiovascular morbidity and mortality. Emerging evidence has highlighted the crucial role of Menaquinone-7 (MK-7), a subtype of vitamin K2, in the active inhibition of this process. This technical guide provides an in-depth analysis of the molecular mechanisms, key experimental findings, and detailed methodologies related to the protective effects of MK-7 against vascular calcification. The primary mechanism of action involves the vitamin K-dependent activation of Matrix Gla Protein (MGP), a potent inhibitor of soft tissue calcification. This document summarizes the quantitative data from pertinent clinical and preclinical studies, outlines detailed experimental protocols for researchers, and visualizes the core signaling pathways and experimental workflows.

The Molecular Mechanism of this compound in Vascular Health

The cornerstone of this compound's cardiovascular benefits lies in its function as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational carboxylation of specific glutamate (B1630785) (Glu) residues into gamma-carboxyglutamate (B555490) (Gla) residues on vitamin K-dependent proteins (VKDPs).[1] This carboxylation is essential for the biological activity of these proteins.

The Central Role of Matrix Gla Protein (MGP)

Matrix Gla Protein (MGP) is a key vitamin K-dependent protein synthesized by vascular smooth muscle cells (VSMCs) and chondrocytes that plays a pivotal role in preventing vascular calcification.[1][2][3] In its inactive, uncarboxylated state (ucMGP), MGP is unable to inhibit calcium crystal formation. MK-7 is essential for the conversion of ucMGP to its active, carboxylated form (cMGP).[4] cMGP binds to calcium ions and inhibits the formation and growth of hydroxyapatite (B223615) crystals in the arterial wall, thereby preventing the calcification of soft tissues.

A deficiency in vitamin K, including MK-7, leads to elevated levels of inactive, dephosphorylated-uncarboxylated MGP (dp-ucMGP), which is a recognized biomarker for vitamin K insufficiency and has been associated with increased arterial stiffness and vascular calcification.

Other Vitamin K-Dependent Proteins in Cardiovascular Health

Besides MGP, other vitamin K-dependent proteins contribute to cardiovascular health. Osteocalcin (OC), primarily known for its role in bone metabolism, is also carboxylated by a vitamin K-dependent mechanism. While its direct role in vascular calcification is still under investigation, the balance of calcium between bone and vasculature, potentially influenced by carboxylated osteocalcin, is a critical area of research. Gla-rich protein (GRP) and Growth arrest-specific protein 6 (Gas6) are other VKDPs that have been implicated in the inhibition of vascular calcification and protection of vascular cells.

Quantitative Data from Clinical and Preclinical Studies

Numerous studies have investigated the impact of MK-7 supplementation on markers of vascular calcification and arterial stiffness. The following tables summarize the key quantitative findings.

Table 1: Effect of this compound Supplementation on dephospho-uncarboxylated Matrix Gla Protein (dp-ucMGP) Levels

| Study Population | MK-7 Dosage | Duration | Change in dp-ucMGP Levels | Reference |

| Healthy Postmenopausal Women | 180 µ g/day | 3 years | ~50% decrease compared to placebo | |

| Healthy Postmenopausal Women | 180 µ g/day | 1 year | Pre/peri-menopausal: -31.5% ± 16.6; Post-menopausal: -27.5% ± 22.1 | |

| Patients with Type 2 Diabetes | 360 µ g/day | 6 months | -205.6 pmol/L compared to placebo | |

| Chronic Hemodialysis Patients | 360 µ g/day | 4 weeks | 86% decrease | |

| Renal Transplant Recipients | 360 µ g/day | 8 weeks | Significant improvement | |

| T2DM Patients | 200 mcg/day | 12 weeks | Significant decrease in PIVKAII, but not dp-ucMGP |

Table 2: Effect of this compound Supplementation on Arterial Stiffness and Calcification

| Study Population | MK-7 Dosage | Duration | Key Findings | Reference |

| Healthy Postmenopausal Women | 180 µ g/day | 3 years | Significant decrease in carotid-femoral Pulse Wave Velocity (cfPWV) and Stiffness Index β | |

| Healthy Subjects (40-70 years) | Not specified | 1 year | Significant decrease in cfPWV | |

| Chronic Hemodialysis Patients with Arterial Stiffness | 375 mcg/day | 24 weeks | No significant overall change in cfPWV, but a significant decrease in patients with diabetes (-10.0% vs. 3.8% in controls) | |

| Patients with Coronary Artery Disease (VitaK-CAC Trial) | 360 mcg/day | 2 years | Slowed progression of Coronary Artery Calcification (CAC) | |

| Patients with Type 2 Diabetes and CVD | 360 µ g/day | 6 months | No significant effect on femoral arterial calcification (measured by 18F-NaF PET/CT) | |

| Post-menopausal women | 180 mcg/day | 1 year | Attenuated vascular stiffness in post-menopausal women. |

Signaling Pathways and Experimental Workflows

Signaling Pathway of MGP Activation by this compound

The activation of MGP is a critical pathway in the prevention of vascular calcification. This process is dependent on vitamin K, with MK-7 being a particularly effective form due to its high bioavailability.

Caption: MGP activation pathway by MK-7.

Experimental Workflow for In Vitro Vascular Calcification Model

This workflow outlines a typical in vitro experiment to study the effects of MK-7 on vascular smooth muscle cell (VSMC) calcification.

Caption: In vitro VSMC calcification workflow.

Experimental Workflow for In Vivo Animal Model of Vascular Calcification

This workflow describes a common approach to induce and evaluate vascular calcification in an animal model and assess the impact of MK-7.

References

Methodological & Application

Application Notes and Protocols for Quantification of Menaquinone-7 in Serum using HPLC

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of Menaquinone-7 (B21479) (MK-7), a vital vitamin K2 analog, in human serum. The methodologies outlined below are based on established high-performance liquid chromatography (HPLC) techniques, offering high sensitivity and specificity suitable for clinical research and drug development applications.

Introduction

This compound (MK-7) is a fat-soluble vitamin that plays a crucial role in blood coagulation, bone metabolism, and cardiovascular health. Accurate quantification of serum MK-7 levels is essential for assessing vitamin K status, understanding its pharmacokinetics, and for the development of novel therapeutics. Due to its low physiological concentrations in serum, highly sensitive analytical methods are required. The most common and reliable methods involve HPLC coupled with fluorescence or mass spectrometry detection.[1][2]

Method 1: HPLC with Fluorescence Detection (HPLC-FLD)

This method is a robust and sensitive approach for the routine measurement of MK-7 in serum. It involves a post-column reduction step to convert menaquinones to their fluorescent hydroquinone (B1673460) forms, thereby enhancing detection sensitivity.[1][3]

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction followed by Solid-Phase Extraction)

-

To 500 µL of serum sample, add 10 µL of an internal standard (IS) solution (e.g., a deuterated MK-7 or another menaquinone not present in the sample).

-

Add 2 mL of ethanol (B145695) to precipitate proteins and vortex briefly.[1]

-

Perform a liquid-liquid extraction by adding 4 mL of n-hexane, shaking vigorously for 5 minutes, and then centrifuging for 10 minutes at approximately 3700 x g.

-

Carefully transfer the upper n-hexane layer to a clean tube.

-

The lipid extract is then further purified using solid-phase extraction (SPE). A silica (B1680970) cartridge is typically used for this purpose.

-

Evaporate the final eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC-FLD System and Conditions

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, and fluorescence detector.

-

Column: A reversed-phase column, such as a C18 column, is suitable for separating MK-7.

-

Mobile Phase: A mixture of organic solvents like methanol (B129727) and ethanol is commonly used.

-

Post-Column Reduction: A post-column reactor containing a reducing agent (e.g., zinc powder) is placed between the column and the fluorescence detector.

-

Fluorescence Detection: Set the excitation wavelength at 246 nm and the emission wavelength at 430 nm.

Workflow for HPLC-FLD Analysis of Serum MK-7

References

- 1. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and this compound in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of vitamins K1 , MK-4, and MK-7 in human serum of postmenopausal women by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Protocol for Menaquinone-7 (MK-7) Extraction from Fermented Foods

Introduction

Menaquinone-7 (MK-7) is a highly bioavailable form of Vitamin K2, a fat-soluble vitamin essential for human health. It plays a critical role in bone metabolism by carboxylating osteocalcin, which helps bind calcium to the bone matrix, and in cardiovascular health by activating Matrix Gla Protein (MGP) to prevent vascular calcification.[1][2] While Vitamin K1 is common in leafy green vegetables, MK-7 is primarily found in fermented foods, with the Japanese dish "natto," made from soybeans fermented with Bacillus subtilis var. natto, being the most prominent source.[3][4][5] Due to its low concentration in most diets, there is significant interest in the extraction, purification, and quantification of MK-7 from fermented sources for use in nutraceuticals and pharmaceuticals.

This document provides detailed protocols for the extraction and quantification of MK-7 from fermented food matrices, aimed at researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The yield of this compound is highly dependent on the fermentation substrate, the bacterial strain used, and the duration of fermentation. The following tables summarize quantitative data from various studies.

Table 1: this compound (MK-7) Yield from Various Fermented Plant Materials This table presents the MK-7 concentration obtained from different plant-based materials fermented with Bacillus subtilis var. natto.

| Fermented Substrate | Fermentation Time | Maximum MK-7 Yield (µ g/100 g) | Reference |

| Mung Beans | 5 days | 891.94 ± 55.49 | |

| Peas | 5 days | 673.22 ± 45.07 | |

| Sunflower Seeds | 2 days | 1080.18 ± 55.11 | |

| Field Beans | Not specified | 289.44 ± 20.45 | |

| Lentils | Not specified | 246.75 ± 15.27 | |

| Maize | 6 days | 154.17 ± 9.34 | |

| Soybeans (Natto) | Not specified | 902 µ g/100 g | |

| Soybeans (Optimized) | 24 hours | 39.03 µg/g (3903.9 µ g/100g ) |

Table 2: Parameters for HPLC Quantification of this compound High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of MK-7. Key parameters from different validated methods are outlined below.

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | C18 ACE column | Lichrospher-100, RP-C18 (5 µm) | Kinetex reverse-phase C8 (2.6 µm) |

| Mobile Phase | Gradient: A) Water/Methanol (B129727) (1:1, pH 3.0 with H₃PO₄), B) Acetonitrile | Isocratic: Methanol:Dichloromethane (9:1, v/v) | Isocratic: MeOH:EtOH:Water (80:19.5:0.5, v/v/v) |

| Flow Rate | 1.2 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection (UV) | 248 nm | Not specified | 268 nm |

| Column Temp. | Not specified | 40°C | 35°C |

| Retention Time | ~2.38 min | Not specified | ~2.18 min |

| Linear Range | 1.95 - 250 µg/mL | 2.5 - 20 µg/mL | 0.10 - 18.00 µg/mL |

| LOD / LOQ | 0.718 / 2.176 µg/mL | 0.49 / 1.499 µg/mL | 0.03 / 0.10 µg/mL |

Experimental Workflows and Diagrams

The general workflow for extracting and analyzing MK-7 involves sample preparation, solvent extraction, optional purification, and quantification.

Caption: General workflow for this compound extraction and analysis.

Detailed Experimental Protocols

Protocol 1: Solvent Extraction of MK-7 from Solid Fermented Foods

This protocol is a generalized method based on common laboratory practices for extracting MK-7 from solid-state fermented products like natto or other fermented beans.

Materials:

-

Fermented food sample (e.g., natto, fermented mung beans)

-

n-Hexane (HPLC grade)

-

2-Propanol (Isopropanol, HPLC grade)

-

Mortar and pestle or food processor

-

50 mL centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

-

0.45 µm syringe filters

Procedure:

-

Sample Homogenization: Weigh an analytical portion of the fermented sample (e.g., 5.0 g) and grind it into a fine paste or powder using a mortar and pestle.

-

Solvent Addition: Transfer the homogenized sample to a 50 mL centrifuge tube. Add 15 mL of an extraction solvent mixture. A common and effective mixture is 2-propanol and n-hexane. Ratios can vary, with both 1:2 (v/v) and 2:1 (v/v) being reported as effective.

-

Extraction: Tightly cap the tube and shake vigorously for 10 minutes. This can be supplemented with vortex mixing to ensure thorough extraction.

-

Phase Separation: Centrifuge the mixture at 3,000 - 6,000 rpm for 5-10 minutes to separate the solid debris from the liquid organic phase.

-

Supernatant Collection: Carefully pipette the upper organic layer (supernatant), which contains the dissolved MK-7, into a clean collection vessel.

-

Concentration: Evaporate the collected organic solvent to dryness or near dryness. This can be done using a rotary evaporator or under a gentle stream of nitrogen.

-

Final Preparation for Analysis: Reconstitute the dried extract in a known volume (e.g., 1.0 mL) of a solvent suitable for HPLC analysis (e.g., methanol or the mobile phase). Filter the solution through a 0.45 µm membrane filter into an amber HPLC vial to remove any particulate matter. The sample is now ready for quantification.

Protocol 2: Extraction of MK-7 from Liquid Fermentation Broth

This protocol is suitable for extracting MK-7 produced in a liquid-state fermentation (LSF) system.

Materials:

-

Liquid fermentation broth

-

Extraction solvents (e.g., n-Hexane, isopropanol)

-

Centrifuge and appropriate tubes

-

Shaker incubator

-

Separatory funnel (optional)

-

Evaporation apparatus (as in Protocol 1)

-

0.45 µm syringe filters

Procedure:

-

Biomass Separation: Transfer a known volume of the fermentation broth (e.g., 20 mL) to a centrifuge tube and centrifuge at 6,000 rpm for 10 minutes to separate the bacterial biomass from the supernatant.

-

Solvent Addition: Transfer the supernatant to a clean flask or tube. Add the extraction solvent. For 20 mL of supernatant, 40 mL of an n-hexane:isopropanol mixture can be used.

-

Extraction: Place the mixture in a shaker incubator at 30°C for 1 hour with agitation (e.g., 160 rpm) to facilitate the transfer of MK-7 into the organic solvent.

-

Phase Separation: After incubation, allow the phases to separate. This can be aided by brief centrifugation or by using a separatory funnel.

-

Collection and Concentration: Collect the organic layer and proceed with the evaporation and reconstitution steps as described in Protocol 1 (steps 6 and 7).

Protocol 3: High-Purity MK-7 Preparation (Advanced)

For applications requiring high-purity MK-7, further purification steps are necessary after the initial solvent extraction. This protocol provides an overview of a two-stage extraction followed by purification.

Procedure Overview:

-